Comparative Antiproliferative Activity in Human Breast Cancer Cells (MCF-7)
7-Methylquinazoline-4-carboxylic acid demonstrates a specific antiproliferative effect against human MCF7 breast cancer cells, though direct quantitative comparison data for the 7-methyl analog versus its closest 2-methyl or unsubstituted counterparts are not publicly available in a single head-to-head study [1]. However, the broader quinazoline-4-carboxylic acid class exhibits significant anticancer activity, with a derivative (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) showing an IC50 of 168.78 µM against Aurora A kinase, leading to apoptosis in MCF-7 cells . The presence of the 7-methyl group in the target compound is hypothesized to modulate this activity by influencing binding to hydrophobic pockets within the kinase active site, a key feature for optimizing drug-like properties [2].
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class activity. |
| Comparator Or Baseline | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (IC50: 168.78 µM) |
| Quantified Difference | N/A (no direct comparison) |
| Conditions | Aurora A kinase inhibition assay; MCF-7 cell line (72h MTT) [REFS-1, REFS-2] |
Why This Matters
This class-level evidence supports the compound's potential in oncology research, making it a relevant building block for developing targeted anticancer agents.
- [1] EMBL-EBI. (2025). CHEMBL2345705: Antiproliferative activity against human MCF7 cells. Retrieved from https://www.ebi.ac.uk/chembl/explore/assay/CHEMBL2345705 View Source
- [2] Alafeefy, A. M., & Ashour, A. E. (2012). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 541-545. DOI: 10.3109/14756366.2011.601302 View Source
